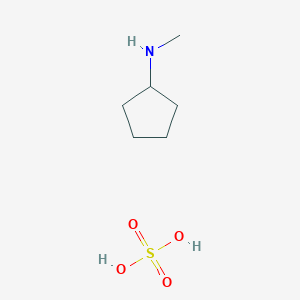
Sulfuric acid--N-methylcyclopentanamine (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfuric acid–N-methylcyclopentanamine (1/1) is a compound formed by the combination of sulfuric acid and N-methylcyclopentanamine in a 1:1 molar ratio Sulfuric acid is a highly corrosive strong mineral acid with the molecular formula H₂SO₄, while N-methylcyclopentanamine is an organic compound with the molecular formula C₆H₁₃N
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sulfuric acid–N-methylcyclopentanamine (1/1) typically involves the direct reaction of sulfuric acid with N-methylcyclopentanamine. The reaction is exothermic and should be carried out under controlled conditions to prevent overheating and decomposition of the reactants. The general reaction can be represented as follows:
H2SO4+C6H13N→Sulfuric acid–N-methylcyclopentanamine (1/1)
Industrial Production Methods
In an industrial setting, the production of sulfuric acid–N-methylcyclopentanamine (1/1) may involve the use of large-scale reactors with precise temperature and pressure controls. The reactants are typically mixed in a stoichiometric ratio, and the reaction is monitored to ensure complete conversion. The product is then purified through distillation or crystallization to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Sulfuric acid–N-methylcyclopentanamine (1/1) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted amine compounds.
Aplicaciones Científicas De Investigación
Sulfuric acid–N-methylcyclopentanamine (1/1) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and as a model compound for understanding amine-sulfuric acid interactions.
Medicine: Investigated for its potential therapeutic applications and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of sulfuric acid–N-methylcyclopentanamine (1/1) involves its interaction with molecular targets and pathways in biological systems. The compound can act as a proton donor due to the presence of sulfuric acid, leading to the protonation of various substrates. The amine group in N-methylcyclopentanamine can participate in nucleophilic reactions, forming covalent bonds with electrophilic centers. These interactions can modulate biochemical pathways and influence cellular functions.
Comparación Con Compuestos Similares
Sulfuric acid–N-methylcyclopentanamine (1/1) can be compared with other similar compounds, such as:
Sulfuric acid–N-methylcyclohexanamine (1/1): Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
Sulfuric acid–N-ethylcyclopentanamine (1/1): Similar structure but with an ethyl group instead of a methyl group.
Sulfuric acid–N-methylcyclopentylamine (1/1): Similar structure but with a different amine configuration.
The uniqueness of sulfuric acid–N-methylcyclopentanamine (1/1) lies in its specific ring structure and the presence of the methyl group, which can influence its reactivity and interactions with other molecules.
Propiedades
Número CAS |
880495-36-3 |
|---|---|
Fórmula molecular |
C6H15NO4S |
Peso molecular |
197.26 g/mol |
Nombre IUPAC |
N-methylcyclopentanamine;sulfuric acid |
InChI |
InChI=1S/C6H13N.H2O4S/c1-7-6-4-2-3-5-6;1-5(2,3)4/h6-7H,2-5H2,1H3;(H2,1,2,3,4) |
Clave InChI |
OTJAQNZOUMAUPA-UHFFFAOYSA-N |
SMILES canónico |
CNC1CCCC1.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


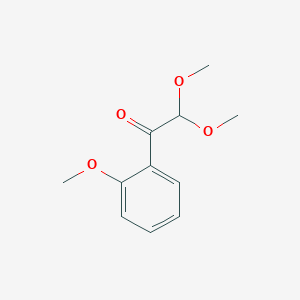
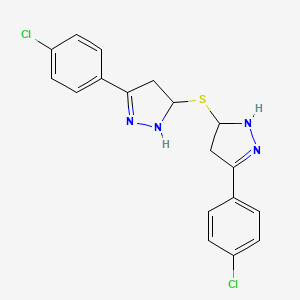
![N4-(4-fluorophenyl)-N6,N6,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B12599311.png)

![5-Methoxy-1,3-dimethyl-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B12599315.png)
![2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-isopropylacetamide](/img/structure/B12599340.png)
![5-(2-Fluorophenyl)-7-iodo-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12599346.png)
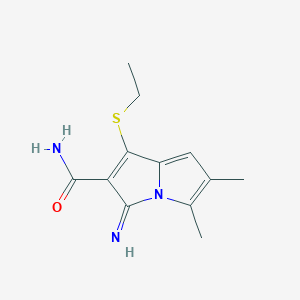
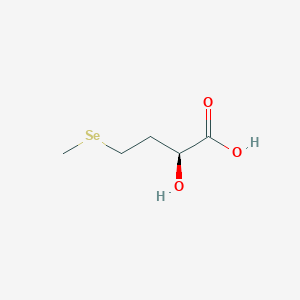
![2-[(2-Methylbutan-2-yl)amino]-2-oxo-1-(quinolin-6-yl)ethyl thiophene-2-carboxylate](/img/structure/B12599362.png)
![3-(4-Methoxyphenyl)-5-[(E)-phenyldiazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12599368.png)
![Benzene, 1,4-dimethoxy-2-[[[4-(trifluoromethyl)phenyl]methyl]thio]-](/img/structure/B12599371.png)


